Ginsenoside Rh2

Vue d'ensemble

Description

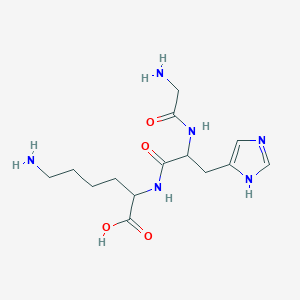

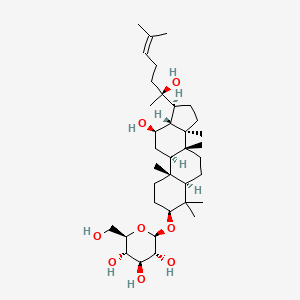

Ginsenoside Rh2 is a triterpene saponin found in Panax (ginseng) that exhibits various biological activities . It’s a member of the dammarane family of molecules . Ginsenosides can be isolated from various parts of the plant, though typically from the roots .

Synthesis Analysis

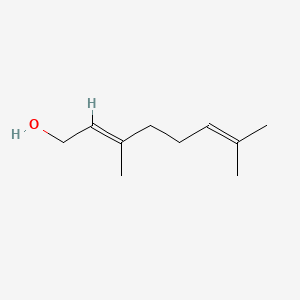

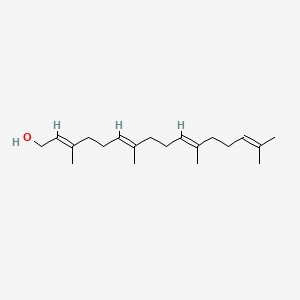

The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase . Many studies have found that the synthesis of Rh2 by UDP-glucosyltransferase (UGT) is an alternative production strategy .Molecular Structure Analysis

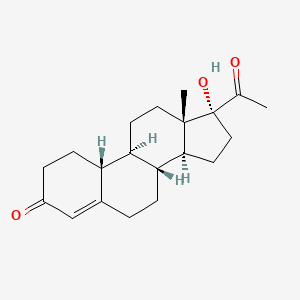

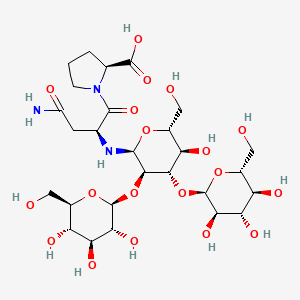

The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively .Chemical Reactions Analysis

G-Rh2 inhibits the proliferation of K562 and KG1-α cells by suppressing the expression and activity of HDAC1, HDAC2, and HDCA6, increasing histone H3 acetylation and regulating MAPK/JNK signaling pathways .Physical And Chemical Properties Analysis

Ginsenoside Rh2 is a steroid glycoside found in plants of the genus Panax . The chemical structure of Rh2 consists of a glucose sugar moiety attached to the steroid nucleus .Applications De Recherche Scientifique

Anticancer Activity

Ginsenoside Rh2 has shown excellent anticancer effects . It has been used to prepare novel Au nanoparticles, which have exhibited desirable inhibitory effects on different cancer cell lines . The nanoparticles inhibit cell proliferation, migration, and invasion, induce cell cycle arrest, enhance the reactive oxygen species (ROS) generation, and regulate the protein expressions of caspase-3, 8, 9 to trigger cell apoptosis .

Antioxidant Activity

Apart from its anticancer properties, Ginsenoside Rh2 also has antioxidant activity . This property can be beneficial in various health conditions where oxidative stress plays a significant role.

Application in Nanotechnology

Ginsenoside Rh2 has been used in the synthesis of Au nanoparticles, serving as both reducing and stabilizing agents . This eco-friendly synthesis method of Au nanoparticles modified by natural phytochemicals avoids tedious separation and modification processes .

Metabolic Regulation in Cancer Cells

Ginsenoside Rh2 can shift tumor metabolism from aerobic glycolysis to oxidative phosphorylation through regulating the HIF1-α/PDK4 axis in non-small cell lung cancer . This shift in metabolism can inhibit tumor growth and metastasis .

Neuroprotective Effects

Ginsenoside Rh2 has shown strong pharmacological activities in the nervous system, with protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, and resistance to cerebral ischemia/reperfusion injury .

Improvement of Cognitive Deficits

Ginsenoside Rh2 has been found to improve memory and cognitive deficits, making it a potential therapeutic agent for neurodegenerative diseases .

Treatment of Anxiety and Pain

Ginsenoside Rh2 has been reported to alleviate anxiety and pain, suggesting its potential use in managing these conditions .

Enhancement of Chemotherapeutic Effects

Ginsenoside Rh2 can be used as an adjuvant to chemotherapeutics to enhance the anticancer effect and reverse the adverse effects .

Mécanisme D'action

Target of Action

Ginsenoside Rh2 (G-Rh2) is a steroidal compound extracted from the roots of ginseng . It has been found to interact with several molecular targets, including Annexin A2 , Heat Shock Protein 90 alpha (HSP90A) , and Hypoxia-inducible factor 1-alpha (HIF1-α) . These targets play crucial roles in various cellular processes, including cell growth, survival, and energy metabolism .

Mode of Action

G-Rh2 interacts with its targets in a variety of ways. For instance, it directly binds to Annexin A2, inhibiting the interaction between Annexin A2 and the NF-кB p50 subunit, which attenuates the nuclear translocations of NF-кB p50 subunit and reduces the transactivation activity of NF-кB . G-Rh2 also directly binds to HSP90A, inhibiting the interaction between HSP90A and its co-chaperone, cell division cycle control protein 37 (Cdc37) .

Biochemical Pathways

G-Rh2 affects several biochemical pathways. It has been found to shift tumor metabolism from aerobic glycolysis to oxidative phosphorylation through regulating the HIF1-α/PDK4 axis . It also disrupts the HSP90A-Cdc37 chaperone system, leading to significant downregulation of cyclin-dependent kinases (CDKs) and inhibition of cell growth .

Pharmacokinetics

The pharmacokinetic properties of G-Rh2 are crucial for its bioavailability. Its amphipathic and lipid-soluble nature allows it to be easily integrated into the plasma membrane, where it interacts with receptors and activates cellular responses via cell signaling cascades . Its low water solubility can restrict its pharmaceutical applications .

Result of Action

The action of G-Rh2 results in a variety of molecular and cellular effects. It inhibits tumor proliferation and migration ability both in vitro and in vivo . It also inhibits the tumor’s aerobic glycolytic capacity, including glucose uptake and lactate production . Furthermore, G-Rh2 treatment significantly down-regulates the expression of inhibitors of apoptosis (IAPs), promoting apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of G-Rh2. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors

Safety and Hazards

Propriétés

IUPAC Name |

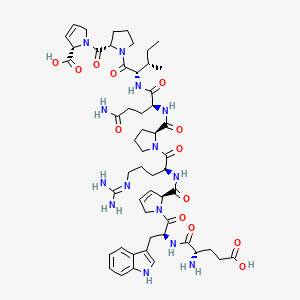

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-IRFFNABBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999457 | |

| Record name | Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Rh2 | |

CAS RN |

78214-33-2 | |

| Record name | Ginsenoside Rh2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78214-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rh2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078214332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78214-33-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20(S)-GINSENOSIDE RH2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JU44A5KWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does ginsenoside Rh2 exert its anti-cancer effects?

A1: Ginsenoside Rh2 exhibits its anti-cancer activity through multiple mechanisms, including:

- Induction of Apoptosis: Ginsenoside Rh2 triggers apoptosis in various cancer cell lines, including human lung adenocarcinoma A549 cells [], human promyelocytic leukemia HL-60 cells [], and human ovarian cancer SKOV-3 cells [].

- Cell Cycle Arrest: Rh2 induces cell cycle arrest at the G0/G1 phase in several cancer cell lines, including human lung adenocarcinoma A549 cells [] and human promyelocytic leukemia HL-60 cells []. This arrest prevents uncontrolled cell division, a hallmark of cancer.

- Inhibition of Proliferation: Rh2 effectively inhibits the proliferation of various cancer cells, including human colon cancer cells [], human leukemia HL-60 cells [], and human ovarian cancer cells []. This anti-proliferative effect contributes significantly to its overall anti-cancer activity.

- Regulation of Signaling Pathways: Ginsenoside Rh2 modulates critical signaling pathways involved in cancer development and progression. For instance, it downregulates LPS-induced NF-κB activation through the inhibition of TAK1 phosphorylation in RAW 264.7 murine macrophages []. It also inhibits the activation of AP-1 and the protein kinase A pathway in lipopolysaccharide/interferon-gamma-stimulated BV-2 microglial cells [].

Q2: Does ginsenoside Rh2 exhibit any effects on multi-drug resistance (MDR) in cancer cells?

A2: Yes, research suggests that ginsenoside Rh2 can reverse P-glycoprotein (P-gp)-mediated multidrug resistance in certain cancer cell lines, such as MCF-7/ADM cells [, , ]. P-gp is a transmembrane protein that actively pumps drugs out of cells, contributing to MDR. Rh2's ability to reverse this resistance enhances the efficacy of conventional chemotherapeutic drugs.

Q3: How does ginsenoside Rh2 interact with the estrogen receptor?

A3: Ginsenoside Rh2 exhibits moderate estrogenic activity and functions as a potential estrogen receptor ligand []. It downregulates estrogen receptor α (ERα) and upregulates both mRNA and protein levels of estrogen receptor β (ERβ) in MCF-7 breast cancer cells []. This interaction with ERβ plays a crucial role in Rh2's anti-cancer effects in breast cancer cells.

Q4: Does ginsenoside Rh2 impact immune responses?

A4: Yes, studies indicate that ginsenoside Rh2 can enhance the antitumor immunological response. In a melanoma mice model, Rh2 inhibited tumor growth, prolonged survival time, and enhanced T-lymphocyte infiltration in tumors []. Additionally, Rh2 triggered cytotoxicity in spleen lymphocytes, suggesting its potential as an immunomodulator in cancer treatment.

Q5: What is the molecular formula and weight of ginsenoside Rh2?

A5: The molecular formula of ginsenoside Rh2 is C48H82O18, and its molecular weight is 946.1 g/mol.

Q6: Does ginsenoside Rh2 exhibit stereoisomerism?

A6: Yes, ginsenoside Rh2 exists as two stereoisomers: 20(S)-ginsenoside Rh2 and 20(R)-ginsenoside Rh2. These isomers differ in the spatial arrangement of atoms around the carbon atom at position 20.

Q7: Do the stereoisomers of ginsenoside Rh2 exhibit different biological activities?

A7: Yes, studies have demonstrated that the two stereoisomers often display distinct biological activities:

- Anti-tumor Activity: 20(S)-ginsenoside Rh2 generally shows more potent anti-tumor activity than 20(R)-ginsenoside Rh2 [, , ]. For example, in human colon cancer cells, only the 20(S)-isomer significantly reduced cell viability [].

- P-gp Modulation: Both 20(S)-Rh2 and 20(R)-Rh2 influence P-gp activity, but with different potencies and dose-dependency []. This difference highlights the stereoselective nature of P-gp regulation by ginsenoside Rh2 epimers.

Q8: How is ginsenoside Rh2 metabolized in the body?

A8: Ginsenoside Rh2 can be metabolized by human intestinal bacteria into other compounds, including protopanaxadiol []. The rate and extent of this metabolism can vary depending on factors such as the composition of an individual's gut microbiota.

Q9: Does the metabolism of ginsenoside Rh2 impact its biological activity?

A9: Yes, the metabolites of ginsenoside Rh2, such as protopanaxadiol, can also exhibit biological activities, including anti-tumor and anti-bacterial effects []. The relative potencies of these metabolites compared to the parent compound can vary.

Q10: What are the challenges associated with the formulation and delivery of ginsenoside Rh2?

A10: Ginsenoside Rh2, like many natural compounds, faces challenges related to its bioavailability and stability. Its poor water solubility and rapid metabolism can limit its therapeutic efficacy.

Q11: What strategies are being explored to overcome these challenges?

A11: Researchers are actively investigating various formulation strategies to improve the bioavailability and stability of ginsenoside Rh2, including:

- Niosomal Encapsulation: Encapsulating ginsenoside Rh2 in niosomes, a type of non-ionic surfactant vesicle, has shown promise in enhancing its stability and cellular uptake [, ].

- Liposomal Delivery Systems: Liposomes, spherical vesicles composed of phospholipid bilayers, can encapsulate and deliver ginsenoside Rh2, potentially improving its solubility, stability, and targeted delivery [, ].

- Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS containing ginsenoside Rh2 have been developed to improve its solubility, dissolution rate, and absorption in the small intestines [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)